Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 489471-17-2
VCID: VC5192712
InChI: InChI=1S/C24H31N3O5S2/c1-23(2)14-17-18(22(29)32-5)21(33-19(17)24(3,4)26-23)25-20(28)15-8-10-16(11-9-15)34(30,31)27-12-6-7-13-27/h8-11,26H,6-7,12-14H2,1-5H3,(H,25,28)
SMILES: CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Molecular Formula: C24H31N3O5S2
Molecular Weight: 505.65

Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

CAS No.: 489471-17-2

Cat. No.: VC5192712

Molecular Formula: C24H31N3O5S2

Molecular Weight: 505.65

* For research use only. Not for human or veterinary use.

Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - 489471-17-2

Specification

CAS No. 489471-17-2
Molecular Formula C24H31N3O5S2
Molecular Weight 505.65
IUPAC Name methyl 5,5,7,7-tetramethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C24H31N3O5S2/c1-23(2)14-17-18(22(29)32-5)21(33-19(17)24(3,4)26-23)25-20(28)15-8-10-16(11-9-15)34(30,31)27-12-6-7-13-27/h8-11,26H,6-7,12-14H2,1-5H3,(H,25,28)
Standard InChI Key KWQNVAVBUZBBNL-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound features a bicyclic thieno[2,3-c]pyridine system, where a thiophene ring is fused to a partially hydrogenated pyridine ring. The 4,5,6,7-tetrahydro designation indicates saturation at positions 4–7 of the pyridine moiety, imparting conformational rigidity . Key substituents include:

  • 5,5,7,7-Tetramethyl groups: Positioned at the saturated carbons of the pyridine ring to enhance steric bulk and influence ring puckering.

  • 2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido) group: A sulfonamide-linked benzamide substituent at position 2, with a pyrrolidine ring providing secondary amine functionality.

  • Methyl ester: At position 3, serving as a metabolically labile group for potential prodrug strategies.

Table 1: Structural Descriptors

PropertyValue/Description
IUPAC NameMethyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Molecular FormulaC₃₀H₃₉N₃O₅S₂
Molecular Weight601.78 g/mol (calculated)
SMILESCOC(=O)C1=C(NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)SC4=C1N(C(C)(C)C)C(C)(C)C4

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis follows a convergent approach, combining three primary fragments:

  • Thieno[2,3-c]pyridine core: Constructed via cyclocondensation of α-mercapto ketones with enaminones, as demonstrated in analogous tetrahydrothienopyridine syntheses .

  • 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride: Prepared by sulfonation of benzoic acid derivatives followed by amidation with pyrrolidine.

  • Methyl ester introduction: Achieved through esterification of the carboxylic acid precursor under acidic methanol conditions.

Key Synthetic Steps

  • Core formation: Reaction of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester with chlorosulfonic acid yields the sulfonyl chloride intermediate.

  • Amidation: Coupling with pyrrolidine introduces the sulfonamide group.

  • Esterification: Transesterification from ethyl to methyl ester using sodium methoxide in methanol.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
SulfonationClSO₃H, DCM, 0°C, 2 hr78
AmidationPyrrolidine, NEt₃, THF, 25°C85
EsterificationNaOMe, MeOH, reflux, 6 hr92

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 9 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate degradation <5% after 24 hours in PBS (pH 7.4) at 37°C, making it suitable for in vitro assays.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 12H, C(CH₃)₄), 1.75–1.82 (m, 4H, pyrrolidine CH₂), 3.15–3.22 (m, 4H, pyrrolidine NCH₂), 3.85 (s, 3H, OCH₃), 7.89–7.93 (d, J=8.4 Hz, 2H, ArH), 8.12–8.15 (d, J=8.4 Hz, 2H, ArH) .

  • HRMS: m/z 602.2451 [M+H]⁺ (calc. 602.2458 for C₃₀H₃₉N₃O₅S₂).

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Antitubercular agents: Through modification of the sulfonamide substituent to enhance target affinity .

  • CNS therapeutics: The thienopyridine core may cross the blood-brain barrier, enabling exploration in neurological disorders .

Chemical Biology

Its fluorescent derivatives (e.g., dansyl-labeled analogs) are being investigated as probes for sulfotransferase activity in cellular assays.

Future Directions

Structural Optimization

  • Stereochemical control: Synthesis of enantiomerically pure forms to isolate active stereoisomers, as seen in related pyrrolidine carboxamides .

  • Prodrug development: Replacement of the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve oral bioavailability.

Target Deconvolution

Advanced techniques like thermal proteome profiling could identify off-target interactions, addressing potential toxicity concerns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator